molecular formula C12H11NO2 B1330848 Ethyl quinoline-2-carboxylate CAS No. 4491-33-2

Ethyl quinoline-2-carboxylate

Cat. No.: B1330848
CAS No.: 4491-33-2
M. Wt: 201.22 g/mol
InChI Key: PWOYTBYNBYNZCO-UHFFFAOYSA-N
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Description

Ethyl quinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-2-carboxylate typically involves the Friedländer condensation reaction. This reaction involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl quinoline-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, blocking specific enzymatic activities crucial for the survival of pathogens or cancer cells. Others may interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • Ethyl quinazoline-2-carboxylate
  • 4-Hydroxy-2-quinolones

Comparison: Ethyl quinoline-2-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid, the ethyl ester group in this compound enhances its solubility and potential for further chemical modifications. Ethyl quinazoline-2-carboxylate, while structurally similar, exhibits different reactivity due to the presence of an additional nitrogen atom in the ring .

Properties

IUPAC Name

ethyl quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOYTBYNBYNZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329610
Record name ethyl quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4491-33-2
Record name ethyl quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

29.89 g of quinoline-2-carboxylic acid were heated under reflux for 51/2 hours in 450 ml of ethanol with the addition of 3.5 ml of sulfuric acid. The reaction mixture was worked up by evaporating it, taking up the residue in water and extracting the mixture with dichloromethane. The organic phase was washed with aqueous sodium bicarbonate solution and then with water until neutral, dried and evaporated. 32.23 g of crude ethyl quinoline-2-carboxylate were obtained as a green oil.
Quantity
29.89 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl quinoline-2-carboxylate in the synthesis of C-nor-4,6-Secocamptothecin?

A1: this compound serves as a crucial starting material in the synthesis of C-nor-4,6-Secocamptothecin (2) and its related compounds. [, ] These compounds are analogs of camptothecin (1), a naturally occurring alkaloid with notable antitumor activity. The synthesis process, as described in the research, involves a series of reactions starting from this compound to construct the core structure of these camptothecin analogs.

Q2: Beyond C-nor-4,6-Secocamptothecin, what other camptothecin-related compounds can be synthesized using this compound?

A2: The research highlights the successful synthesis of 6-(2-pyridinyl)-1H-pyrano[3,4-c] pyridine-3,8(4H,7H)-dione derivatives (5 and 6) using this compound as a starting point. [, ] These derivatives specifically retain the B, D, and E ring structures found in camptothecin (1), showcasing the versatility of this compound in creating diverse camptothecin-like molecules for further investigation.

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